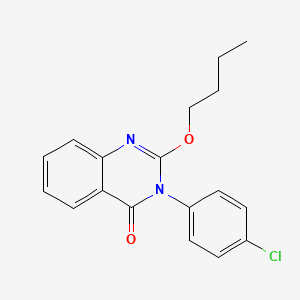

2-Butoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one

CAS No.: 828273-76-3

Cat. No.: VC19046078

Molecular Formula: C18H17ClN2O2

Molecular Weight: 328.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828273-76-3 |

|---|---|

| Molecular Formula | C18H17ClN2O2 |

| Molecular Weight | 328.8 g/mol |

| IUPAC Name | 2-butoxy-3-(4-chlorophenyl)quinazolin-4-one |

| Standard InChI | InChI=1S/C18H17ClN2O2/c1-2-3-12-23-18-20-16-7-5-4-6-15(16)17(22)21(18)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3 |

| Standard InChI Key | XETTYJDFEHXALZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazolin-4(3H)-one backbone, a bicyclic system comprising two fused six-membered rings: a benzene ring fused to a pyrimidin-4-one ring. Key substituents include:

-

2-Butoxy group: A four-carbon alkoxy chain enhancing lipophilicity.

-

3-(4-Chlorophenyl) group: An aromatic ring with a chlorine atom at the para position, contributing to electronic effects and steric bulk .

Physicochemical Profile

Critical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 328.8 g/mol | |

| LogP (Partition Coefficient) | 4.22 | |

| Polar Surface Area (PSA) | 44.12 Ų | |

| Exact Mass | 328.098 Da |

The high LogP value suggests significant lipophilicity, favoring membrane permeability and oral bioavailability . The moderate PSA indicates potential blood-brain barrier penetration, relevant for central nervous system targets .

Synthetic Methodologies

Green Chemistry Approaches

Recent advances emphasize sustainability:

-

Oxidant-Free Synthesis: A three-component reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes under copper catalysis avoids toxic oxidants .

-

HO-Mediated Oxidation: Utilizes dimethyl sulfoxide (DMSO) as a carbon source and HO as a mild oxidant, achieving yields up to 92% .

-

Ionic Liquid Catalysis: Silica-supported Brønsted acidic ionic liquids (e.g., MSPHS@SiO) enable recyclable catalysis in ethanol-water mixtures .

Pharmacological Applications

Anticancer Activity

Quinazolinones inhibit kinases critical for cancer cell proliferation:

-

PI3Kδ Inhibition: Disruption of phosphatidylinositol 3-kinase delta (PI3Kδ) signaling, a key pathway in B-cell malignancies .

-

BRD4/PARP1 Dual Inhibition: Select derivatives exhibit synthetic lethality in BRCA1/2 wild-type breast cancer models by co-targeting bromodomain-containing protein 4 (BRD4) and poly (ADP-ribose) polymerase 1 (PARP1) .

Antimicrobial and Antiviral Effects

-

SARS-CoV-2 Main Protease (M) Inhibition: Structural analogs demonstrate non-covalent binding to M, disrupting viral replication .

-

Antibacterial Activity: Substituted quinazolinones show MIC values of 4–16 µg/mL against Gram-positive pathogens .

Central Nervous System (CNS) Effects

-

Anticonvulsant Properties: 3-Amino-2-methylquinazolin-4(3H)-one derivatives reduce seizure duration in maximal electroshock models .

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: NMR (CDCl): δ 8.24 (d, Hz, 1H), 7.96 (s, 1H), 7.71–7.60 (m, 2H) .

-

Mass Spectrometry: HRMS (ESI): m/z calc. for [M+H]: 328.098, observed: 328.098 .

-

Infrared Spectroscopy: Key peaks at 1664 cm (C=O stretch) and 1610 cm (C=N stretch) .

Chromatographic Methods

Recent Advancements and Future Directions

Structural Optimization

-

Hybrid Molecules: Conjugation with thiazolidine or oxadiazole rings enhances anticonvulsant and anticancer profiles .

-

Prodrug Strategies: Esterification of the butoxy group improves aqueous solubility .

Targeted Drug Delivery

-

Nanoparticle Formulations: Liposomal encapsulation increases tumor accumulation in xenograft models .

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume